molecular formula C12H28N4Si4 B1582955 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane CAS No. 5162-63-0

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane

Cat. No.: B1582955
CAS No.: 5162-63-0
M. Wt: 340.72 g/mol
InChI Key: TWALPEXSVOIFMC-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is a chemical compound used as an intermediate in organic synthesis .


Synthesis Analysis

This compound is used in the preparation of 4-vinyl-benzoic acid ethyl ester . It is also used to prepare styrene derivatives by cross-coupling with aryl bromide in the presence of a palladium catalyst . A series of hydrosilyl-terminated polydimethyl-siloxane (HTP) of different molecular weight was cross-linked with 2,4,6,8-tetramethyl-2,4,6,8-tetravinyl-cyclotetra siloxane (D 4 V) to afford a three dimension cross-link network .


Molecular Structure Analysis

The molecular formula of this compound is C12H24O4Si4 . The InChI Key is VMAWODUEPLAHOE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the presence of a Pd catalyst, this reagent cross-couples with aryl bromides to give styrene derivatives .


Physical and Chemical Properties Analysis

This compound is a clear colorless liquid . It has a refractive index of 1.4330-1.4350 at 20°C . It is miscible with most organic solvents .

Scientific Research Applications

Polymer Science and Material Engineering

One significant application of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is in the field of polymer science, where it is used in the synthesis of core-shell structural latexes. Li et al. (2016) successfully introduced a siloxane monomer, specifically this compound, into the shell of silica/poly(methyl methacrylate-butyl acrylate) core-shell nanocomposite colloids via in-situ emulsion copolymerization. The resulting nanocomposite films exhibited excellent transparency, film-forming properties, enhanced water repellency, cross-linking degree, and UV-blocking properties, significantly increasing the weathering durability of the films (Li et al., 2016).

Lithium Battery Technology

Another critical application area is in lithium battery technology, where siloxane-modified separators improve the performance and safety of lithium batteries. Lee et al. (2009) prepared polyethylene separators grafted with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane using electron beam irradiation. These grafted separators showed enhanced ionic conductivity and electrochemical stability, suggesting their potential as effective separators for high-voltage lithium battery operations (Lee et al., 2009).

Advanced Polymerization Techniques

The compound is also pivotal in polymerization processes. Palaprat et al. (2005) explored the cationic polymerization of 2,4,6,8-tetramethylcyclotetrasiloxane, highlighting the influence of pH on the polymerization process. Optimal conditions led to polymers with significant molar masses and conversions, indicating the compound's role in synthesizing polymers with tailored properties (Palaprat et al., 2005).

Fluorescent Porous Polymers for Sensing Applications

Innovatively, Sun et al. (2019) utilized flexible cyclosiloxane-linked units derived from 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxanes to create fluorescent porous polymers. These materials, characterized by high porosity and strong fluorescence, have shown promise as multifunctional chemical sensors for detecting latent fingerprints and various chemical substances, including explosives and metal ions, under challenging conditions (Sun et al., 2019).

Safety and Hazards

This compound is moisture sensitive and incompatible with acids, bases, and strong oxidizing agents . It is classified as an Eye Irritant under GHS classification .

Mechanism of Action

Target of Action

The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is aryl bromides . Aryl bromides are a class of organic compounds that contain a bromine atom attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

This compound interacts with its targets, the aryl bromides, through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to give styrene derivatives . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The cross-coupling reaction involving this compound and aryl bromides affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including styrene derivatives .

Pharmacokinetics

Given its use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the presence of a catalyst, and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of styrene derivatives, which are important compounds in various industrial applications .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the aryl bromide target, and the conditions of the reaction, such as temperature and pressure .

Properties

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-16H,1-4H2,5-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALPEXSVOIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965933
Record name 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-63-0
Record name 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasilazane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-63-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane

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